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Compound of Interest

Compound Name: 14-Bromo-1-tetradecanol

Cat. No.: B1271965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
14-Bromo-1-tetradecanol is a long-chain, bifunctional organic molecule featuring a terminal

bromine atom and a primary alcohol. Its long fourteen-carbon alkyl chain imparts significant

hydrophobicity, making it a valuable linker for specific applications in bioconjugation where

modulating the lipophilicity of a biomolecule is desired. The terminal bromine atom serves as a

reactive handle for covalent attachment to nucleophilic residues on biomolecules, most

commonly the thiol group of cysteine, via an SN2 reaction to form a stable thioether bond. The

hydroxyl group on the other end can be used for further modifications or for influencing the

overall solubility and properties of the resulting conjugate.

These application notes provide an overview of the potential uses of 14-Bromo-1-tetradecanol
as a linker in bioconjugation, including detailed protocols for protein modification and surface

immobilization. The information presented is based on established principles of bioconjugation

with alkyl halides and is intended to serve as a guide for researchers to develop specific

applications.

Key Applications
The unique properties of 14-Bromo-1-tetradecanol make it suitable for a range of

bioconjugation applications:
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Protein Lipidation and Hydrophobicity Modification: The introduction of the long C14 alkyl

chain can significantly increase the hydrophobicity of a protein. This modification can be

used to:

Promote interaction with and insertion into cell membranes.[1]

Facilitate the study of lipidated proteins and their roles in cellular signaling and

localization.[1][2][3]

Enhance the development of synthetic lipopeptides with potential antimicrobial or

therapeutic properties.[4][5]

Antibody-Drug Conjugates (ADCs) with Hydrophobic Payloads: While hydrophilic linkers are

often preferred in ADC design to maintain solubility, a hydrophobic linker like 14-bromo-1-
tetradecanol could be strategically employed.[6][7] The impact of linker hydrophobicity on

ADC efficacy is an area of active research, with potential benefits in specific contexts.[8][9]

The long alkyl chain can influence the overall physicochemical properties of the ADC,

potentially affecting its aggregation, stability, and interaction with the tumor

microenvironment.[8][10]

Surface Immobilization for Creating Hydrophobic Surfaces: The long alkyl chain of 14-
Bromo-1-tetradecanol can be utilized to create self-assembled monolayers (SAMs) on

various surfaces. This can be used to:

Immobilize biomolecules onto a surface while presenting a hydrophobic interface.

Study protein-surface interactions on hydrophobic substrates.

Develop biosensors and other diagnostic devices.

Data Presentation
The following tables summarize representative quantitative data for bioconjugation reactions

involving alkyl halides, providing a baseline for experiments with 14-Bromo-1-tetradecanol.
Note: This data is illustrative and specific results will vary depending on the biomolecule,

reaction conditions, and analytical methods used.
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Table 1: Reaction Conditions for Cysteine Alkylation with Alkyl Bromides

Parameter Condition Expected Outcome Reference

pH 7.5 - 8.5

Optimal for thiolate

anion formation,

enhancing

nucleophilicity.

General Knowledge

Temperature 4 - 37 °C

Lower temperatures

can minimize side

reactions and protein

degradation.

General Knowledge

Reaction Time 2 - 24 hours

Dependent on

reactant

concentrations and

temperature.

General Knowledge

Linker:Protein Molar

Ratio
10:1 to 50:1

Excess linker drives

the reaction to

completion.

General Knowledge

Solvent

Aqueous buffer (e.g.,

PBS, HEPES) with a

small percentage of

organic co-solvent

(e.g., DMSO, DMF)

Co-solvent is

necessary to

solubilize the

hydrophobic 14-

Bromo-1-tetradecanol.

General Knowledge

Table 2: Characterization of a Hypothetical Protein-14-C14-Linker Conjugate
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Analytical Technique Parameter Measured
Expected Result for
Successful Conjugation

SDS-PAGE Apparent Molecular Weight

Increase in molecular weight

corresponding to the mass of

the linker.

Mass Spectrometry (MALDI-

TOF or ESI-MS)
Mass of the Conjugate

Confirmation of the covalent

addition of the linker (mass

shift of ~293 Da).

Hydrophobic Interaction

Chromatography (HIC)
Retention Time

Increased retention time due to

the increased hydrophobicity

of the conjugate.[11]

Reverse Phase-High

Performance Liquid

Chromatography (RP-HPLC)

Retention Time
Increased retention time due to

the increased hydrophobicity.

Experimental Protocols
Protocol 1: Cysteine-Specific Protein Modification with 14-Bromo-1-tetradecanol

This protocol describes the general procedure for conjugating 14-Bromo-1-tetradecanol to a

cysteine residue in a protein.

Materials:

Protein containing at least one accessible cysteine residue

14-Bromo-1-tetradecanol

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

Quenching Solution: 1 M β-mercaptoethanol or N-acetyl-cysteine

Organic Co-solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
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Desalting column or dialysis membrane for purification

Procedure:

Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, it must first be

reduced.

Dissolve the protein in the Reaction Buffer.

Add a 10 to 20-fold molar excess of DTT or TCEP.

Incubate at 37°C for 1 hour.

Remove the reducing agent using a desalting column equilibrated with degassed Reaction

Buffer.

Preparation of Linker Stock Solution:

Dissolve 14-Bromo-1-tetradecanol in a minimal amount of DMSO or DMF to prepare a

concentrated stock solution (e.g., 100 mM).

Conjugation Reaction:

To the reduced protein solution, slowly add the 14-Bromo-1-tetradecanol stock solution

to achieve a final 20 to 50-fold molar excess of the linker over the protein. The final

concentration of the organic co-solvent should be kept below 10% (v/v) to avoid protein

denaturation.

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with

gentle stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen

or argon) to prevent re-oxidation of the cysteine residues.

Quenching the Reaction:

Add a 100-fold molar excess of the Quenching Solution (e.g., β-mercaptoethanol) to the

reaction mixture to react with any excess 14-Bromo-1-tetradecanol.

Incubate for 30 minutes at room temperature.
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Purification of the Conjugate:

Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC)

using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Characterization:

Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HIC or RP-HPLC

to confirm successful conjugation and assess purity.

Protocol 2: Surface Immobilization of a Biomolecule using a 14-Bromo-1-tetradecanol-derived

Self-Assembled Monolayer (SAM)

This protocol outlines a general strategy for creating a hydrophobic surface on a gold substrate

and subsequently immobilizing a biomolecule.

Materials:

Gold-coated substrate (e.g., glass slide, silicon wafer)

14-Bromo-1-tetradecanethiol (synthesized from 14-Bromo-1-tetradecanol)

Ethanol (absolute)

Biomolecule with a nucleophilic group (e.g., a protein with an accessible cysteine or lysine

residue)

Immobilization Buffer: PBS, pH 7.4

Procedure:

Synthesis of 14-Bromo-1-tetradecanethiol: This step requires a separate chemical synthesis

to convert the hydroxyl group of 14-Bromo-1-tetradecanol to a thiol group, which will form a

stable bond with the gold surface. This can be achieved through standard organic synthesis

methods (e.g., via a tosylate intermediate followed by substitution with a thiolating agent).

Preparation of the Gold Substrate:
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Clean the gold substrate by sonicating in ethanol and then water, followed by drying under

a stream of nitrogen.

The substrate can be further cleaned using a piranha solution (a mixture of sulfuric acid

and hydrogen peroxide) by trained personnel under appropriate safety precautions.

Formation of the Self-Assembled Monolayer (SAM):

Prepare a 1 mM solution of 14-Bromo-1-tetradecanethiol in absolute ethanol.

Immerse the clean gold substrate in the thiol solution and incubate for 12-24 hours at

room temperature to allow for the formation of a well-ordered SAM.

After incubation, rinse the substrate thoroughly with ethanol and dry under a stream of

nitrogen. The surface is now functionalized with terminal bromine atoms.

Immobilization of the Biomolecule:

Prepare a solution of the biomolecule in the Immobilization Buffer at a suitable

concentration (e.g., 0.1-1 mg/mL).

Apply the biomolecule solution to the bromo-functionalized surface and incubate for 2-12

hours at room temperature or 4°C in a humidified chamber to prevent evaporation. The

nucleophilic groups on the biomolecule will react with the terminal bromine atoms on the

SAM.

Washing and Blocking:

After incubation, gently wash the surface with Immobilization Buffer to remove any non-

covalently bound biomolecules.

To block any remaining reactive sites and reduce non-specific binding, the surface can be

incubated with a solution of a small molecule containing a nucleophilic group (e.g.,

ethanolamine or glycine).

Characterization:
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The successful immobilization can be confirmed using surface-sensitive techniques such

as X-ray photoelectron spectroscopy (XPS), contact angle measurements (which should

show an increase in hydrophobicity after SAM formation), and atomic force microscopy

(AFM). The presence of the immobilized biomolecule can be detected using techniques

like fluorescence microscopy (if the biomolecule is fluorescently labeled) or surface

plasmon resonance (SPR).
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Caption: Workflow for Cysteine-Specific Protein Modification.
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Caption: Workflow for Surface Immobilization of Biomolecules.
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Caption: Conceptual Pathway of Protein Lipidation and Membrane Targeting.

Disclaimer
The protocols and data presented in these application notes are intended as a general guide.

Researchers should optimize the reaction conditions, purification methods, and analytical

techniques for their specific biomolecule and application. The use of 14-Bromo-1-
tetradecanol, as with any chemical reagent, requires appropriate safety precautions and

handling procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1271965?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Structures-and-known-scope-of-the-major-forms-of-protein-lipidation-Each-type-of_fig1_268750806
https://www.longdom.org/open-access/the-protein-lipidation-and-its-analysis-5965.html
https://www.longdom.org/open-access-pdfs/the-protein-lipidation-and-its-analysis-2153-0637.S2-001.pdf
https://www.researchgate.net/figure/Synthesis-and-characterization-of-various-amphipathic-lipopeptides-a-General-scheme_fig1_350032987
https://pubmed.ncbi.nlm.nih.gov/8012126/
https://pubmed.ncbi.nlm.nih.gov/8012126/
https://www.benchchem.com/pdf/Hydrophilic_vs_Hydrophobic_Linkers_in_ADC_Design_A_Comparative_Guide.pdf
https://www.tandfonline.com/doi/full/10.1080/19420862.2024.2302386
https://pubs.acs.org/doi/abs/10.1021/acs.molpharmaceut.8b00177
https://dmpkservice.wuxiapptec.com/articles/15-drug-conjugate-linkers-and-their-effects-on-drug-properties/
https://dmpkservice.wuxiapptec.com/articles/15-drug-conjugate-linkers-and-their-effects-on-drug-properties/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3355488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3355488/
https://www.youtube.com/watch?v=sp86lD0bSbI
https://www.benchchem.com/product/b1271965#14-bromo-1-tetradecanol-as-a-linker-in-bioconjugation
https://www.benchchem.com/product/b1271965#14-bromo-1-tetradecanol-as-a-linker-in-bioconjugation
https://www.benchchem.com/product/b1271965#14-bromo-1-tetradecanol-as-a-linker-in-bioconjugation
https://www.benchchem.com/product/b1271965#14-bromo-1-tetradecanol-as-a-linker-in-bioconjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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